REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12]C(=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][C:16]1[CH:17]=[C:18]([CH:20]=[CH:21][CH:22]=1)[NH2:19].[OH-].[NH4+:24].[C:25](O)(=O)[CH3:26]>C[Si](C#N)(C)C>[CH2:1]([N:8]1[CH2:13][CH2:12][C:25]([C:26]#[N:24])([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[C:16]([CH3:15])[CH:17]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(N)C=CC1
|
Name
|
ice
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Quantity
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140 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C[Si](C)(C)C#N
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temp. for 30 min
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Journal of Organic Chemistry, vol. 55, page 4207, year 1990) was added dropwise with the temp
|
Type
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TEMPERATURE
|
Details
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of the reaction maintained <40° C. with an ice-water bath
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Type
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ADDITION
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Details
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After addition
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Type
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EXTRACTION
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Details
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The resultant mixture was extracted with chloroform (3 times)
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Type
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EXTRACTION
|
Details
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The organic extract
|
Type
|
WASH
|
Details
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was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residual oil was triturated with diisopropyl ether (300 mL)
|
Type
|
STIRRING
|
Details
|
stirred at room temp. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The white solid precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(NC1=CC(=CC=C1)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |